molecular formula C9H10N2O B195217 Methylnitrosoindoline CAS No. 85440-79-5

Methylnitrosoindoline

Cat. No. B195217
CAS RN: 85440-79-5
M. Wt: 162.19 g/mol
InChI Key: KBCZSFIDYXEMTH-UHFFFAOYSA-N
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Description

Methylnitrosoindoline is a reference standard used for pharmaceutical testing . It’s also known as 2,3-Dihydro-2-methyl-1-nitroso-1H-indole .


Molecular Structure Analysis

The molecular formula of Methylnitrosoindoline is C9H10N2O . Its molecular weight is 162.19 .

Scientific Research Applications

Carcinogenic Potential and Colon Carcinogenesis

Methylnitrosoindoline, through the formation of N-nitroso compounds, has been studied in the context of colon carcinogenesis. A study by Vermeer et al. (2004) developed an in vitro model for intestinal inflammation, where human colon cells (Caco-2 cells) were incubated with activated human neutrophils. This model showed that nitrosamines and nitrosamides could form upon the addition of nitrosatable precursors, producing carcinogenic N-nitroso compounds. The findings indicate that activated human neutrophils can synthesize carcinogenic N-nitrosamines, suggesting a risk of colon carcinogenesis during chronic inflammation. However, the relatively low level of nitrosation observed also implies that other risk factors contribute to the association between chronic inflammation and colon cancer risk (Vermeer et al., 2004).

Skin Vasodilation in Diabetic Neuropathy

Methylnitrosoindoline derivatives have been studied for their effects on skin vasodilation in diabetic neuropathic patients. A study by Caselli et al. (2003) investigated the vasodilatory response to methyl nicotinate (MN), a derivative of methylnitrosoindoline, and compared it with other vasodilatory agents in healthy subjects and diabetic neuropathic patients. The study found that topical application of MN resulted in skin vasodilation comparable to maximal vasodilation induced by other agents, lasting for less than 2 hours. Further studies are suggested to explore the potential of MN to increase blood flow and prevent diabetic foot problems (Caselli et al., 2003).

Safety And Hazards

The European Directorate for the Quality of Medicines & HealthCare provides a Safety Data Sheet (SDS) when a hazard is identified in accordance with UNECE/GHS as enacted in the EU .

properties

IUPAC Name

2-methyl-1-nitroso-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCZSFIDYXEMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905113
Record name (+/-)-2-Methyl-1-nitrosoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-nitroso-2,3-dihydro-1H-indole

CAS RN

85440-79-5
Record name 2,3-Dihydro-2-methyl-1-nitroso-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85440-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085440795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-2-Methyl-1-nitrosoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-methyl-1-nitrosoindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-1-NITROSO-2,3-DIHYDRO-1H-INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2W4GKG0JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Barot, V Prajapati, N Shah - International Journal of PharmTech …, 2009 - researchgate.net
… The peak purity index for the main peak and impurity peak in sample preparation and the sample preparation spiked with Methylnitrosoindoline impurity were determine and shown in …
Number of citations: 10 www.researchgate.net
NF Youssef - Journal of Aoac international, 2003 - academic.oup.com
Three sensitive spectrophotometric, spectrofluorimetric, and densitometric methods are described for the determination of indapamide. The first and second methods are based on the …
Number of citations: 30 academic.oup.com
World Health Organization - 2001 - apps.who.int
G World Health Organization (2001) This document is not a formal publication of the World Health Organization, and all rights are reserved by the Organization. The document may, …
Number of citations: 7 apps.who.int
AG LITERATU, ST PLAN - uni-hohenheim.de
… TLC of indapamide (4-chloro-N-(2-methylindolin-1-yl)-3-sulfamoylbenzamide), its degradation product, and related substance 2-methylnitrosoindoline on silica gel using toluene ethyl …
Number of citations: 3 www.uni-hohenheim.de

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